5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a heterocyclic compound that features both furan and dioxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ring-closing metathesis (RCM) reactions, which are catalyzed by ruthenium-based catalysts such as Grubbs’ catalysts . The reaction conditions often include inert atmospheres and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or dioxane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: A simpler furan derivative with similar reactivity but lacking the dioxane ring.
5-Hydroxyfuran-2(5H)-one: Another furan derivative with different functional groups and reactivity.
Dihydronaphthofurans: Compounds with fused aromatic rings and similar synthetic routes.
Uniqueness
5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of furan and dioxane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, from organic synthesis to materials science.
Properties
IUPAC Name |
2,2-dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-10(2)14-8(11)7(9(12)15-10)6-4-3-5-13-6/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMRUSDCOEXFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCO2)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378759 |
Source
|
Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145122-43-6 |
Source
|
Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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